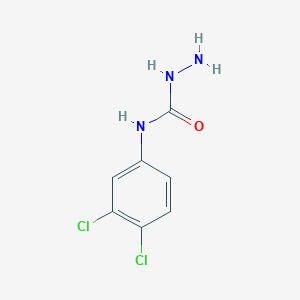![molecular formula C9H5ClF3NO2 B12862803 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H5ClF3NO2. It is a derivative of benzoxazole, featuring both chloromethyl and trifluoromethoxy functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl and trifluoromethoxy substituents under acidic conditions to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, one-pot procedures involving aminocarbonylation followed by acid-mediated ring closure are also employed .
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .
科学的研究の応用
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
作用機序
The mechanism of action of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
類似化合物との比較
- 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole
- 2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole
Comparison: Compared to its analogs, 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of substituents affects the compound’s electronic distribution and steric properties, making it distinct in terms of its interaction with other molecules and its overall stability .
特性
分子式 |
C9H5ClF3NO2 |
|---|---|
分子量 |
251.59 g/mol |
IUPAC名 |
2-(chloromethyl)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2 |
InChIキー |
QLQOMCBXCSWTMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
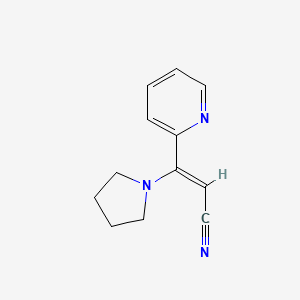
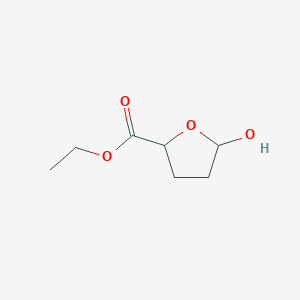
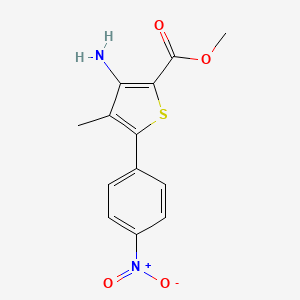
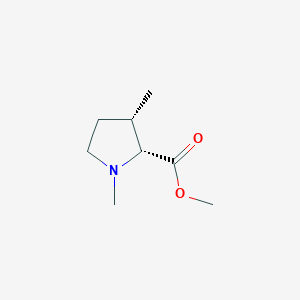
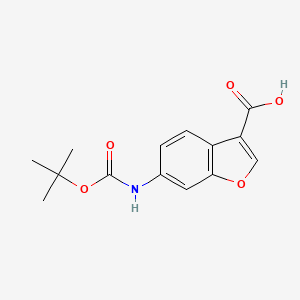
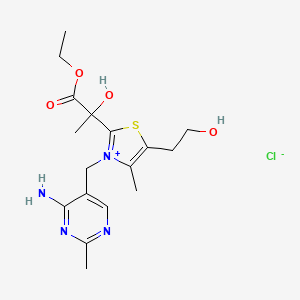


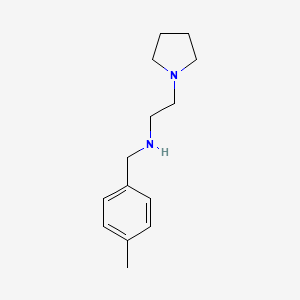
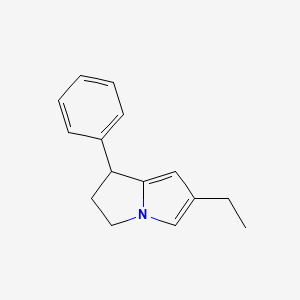
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
